2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene

Vue d'ensemble

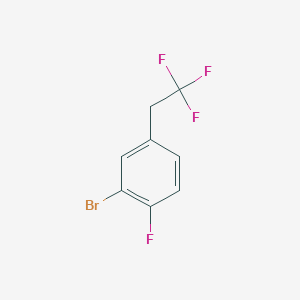

Description

2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a trifluoroethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 1-fluoro-4-(2,2,2-trifluoroethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate

Activité Biologique

2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound that has garnered interest in both synthetic chemistry and biological research due to its unique structural features and potential applications. This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity.

- Molecular Formula : C8H5BrF4

- Molecular Weight : 273.02 g/mol

- CAS Number : 1099598-18-1

- Structure : The compound features a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoroethyl group.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The incorporation of bromine and fluorine enhances the compound's lipophilicity, which facilitates its penetration into lipid membranes and interaction with proteins. This property is particularly relevant in drug design and development where membrane permeability is crucial for efficacy.

Antiviral Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit antiviral properties. For instance, studies on related trifluoromethyl-substituted compounds have shown enhanced potency against viruses such as Epstein-Barr virus due to their ability to inhibit viral replication pathways . The structural similarity of this compound suggests it may possess similar antiviral activity.

Enzyme Inhibition

The presence of fluorinated groups has been linked to increased inhibition of certain enzymes. For example, compounds with trifluoromethyl groups have demonstrated improved inhibition of enzymes involved in metabolic pathways, such as reverse transcriptase . The specific binding interactions facilitated by the fluorinated moieties could enhance the selectivity and potency of this compound against target enzymes.

Study on Fluorinated Compounds

A study published in MDPI highlighted the significance of trifluoromethyl groups in enhancing drug efficacy. It noted that the inclusion of such groups in drug candidates led to improved biological activity compared to their non-fluorinated counterparts . This reinforces the potential of this compound as a candidate for further biological evaluation.

Trifluoromethylation Reactions

In synthetic applications, this compound has been utilized as an intermediate for generating biologically active molecules through deoxytrifluoromethylation reactions. These reactions leverage the compound's reactivity to introduce trifluoromethyl groups into other organic frameworks .

Data Table: Biological Activity Overview

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where it is used to develop new drug candidates.

- Reactivity Studies : The presence of bromine and fluorine atoms enhances reactivity, making it suitable for various substitution reactions which are essential in organic synthesis.

Biology

- Proteomics Research : 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene is utilized in proteomics to study protein interactions and functions. Its unique structure allows for selective binding to specific proteins, facilitating the exploration of biological pathways.

Medicinal Chemistry

- Potential Drug Development : The compound exhibits promising pharmacological properties due to its unique electronic characteristics imparted by the trifluoroethyl group. Preliminary studies suggest it may act as an inhibitor for certain enzymes involved in disease pathways.

Antimicrobial Activity

A study investigated the antibacterial properties of halogenated compounds, including this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, attributed to the disruption of bacterial membranes.

Anticancer Research

Research focusing on fluorinated compounds revealed that this compound showed inhibitory effects on breast and colon cancer cell lines. The structural modifications allowed effective interaction with cellular targets involved in proliferation pathways.

Enzymatic Activity

In comparative analyses, compounds with trifluoromethyl groups were found to inhibit kinase activities critical to cancer signaling pathways. This suggests that this compound could be a lead compound for targeted therapies.

Propriétés

IUPAC Name |

2-bromo-1-fluoro-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-6-3-5(1-2-7(6)10)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLUHBAOHDDFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.